tert-butyl N-[(5-acetyl-4-methyl-1,3-thiazol-2-yl)methyl]carbamate
Description
tert-butyl N-[(5-acetyl-4-methyl-1,3-thiazol-2-yl)methyl]carbamate is a carbamate-protected thiazole derivative characterized by:
- Thiazole core: A 1,3-thiazole ring with a methyl group at position 4 and an acetyl group at position 5.
- Carbamate protection: A tert-butoxycarbonyl (Boc) group attached via a methylene linker to the thiazole’s position 2.
- Molecular formula: C₁₂H₂₁N₂O₄S (calculated molecular weight: ~289.37 g/mol).
This compound serves as a key intermediate in pharmaceutical synthesis, leveraging the Boc group for amine protection and the thiazole’s electron-rich structure for further functionalization .
Properties
Molecular Formula |
C12H18N2O3S |
|---|---|
Molecular Weight |
270.35 g/mol |
IUPAC Name |
tert-butyl N-[(5-acetyl-4-methyl-1,3-thiazol-2-yl)methyl]carbamate |
InChI |
InChI=1S/C12H18N2O3S/c1-7-10(8(2)15)18-9(14-7)6-13-11(16)17-12(3,4)5/h6H2,1-5H3,(H,13,16) |
InChI Key |
KXPXDQHKMLLENK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)CNC(=O)OC(C)(C)C)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(5-acetyl-4-methyl-1,3-thiazol-2-yl)methyl]carbamate typically involves the reaction of 5-acetyl-4-methyl-2-thiazolylmethylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(5-acetyl-4-methyl-1,3-thiazol-2-yl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with the carbamate group under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted carbamates.
Scientific Research Applications
tert-Butyl N-[(5-acetyl-4-methyl-1,3-thiazol-2-yl)methyl]carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the development of enzyme inhibitors or as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[(5-acetyl-4-methyl-1,3-thiazol-2-yl)methyl]carbamate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as proteins or nucleic acids. The thiazole ring and carbamate group are key functional groups that contribute to its biological activity .
Comparison with Similar Compounds
Structural and Functional Differences
The following table compares tert-butyl N-[(5-acetyl-4-methyl-1,3-thiazol-2-yl)methyl]carbamate with structurally analogous compounds:
Physicochemical Properties
Biological Activity
Tert-butyl N-[(5-acetyl-4-methyl-1,3-thiazol-2-yl)methyl]carbamate is a synthetic organic compound notable for its structural features, including a thiazole ring and a carbamate functional group. Its molecular formula is C12H18N2O3S, with a molecular weight of approximately 270.35 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties.
Structural Characteristics
The unique combination of the thiazole ring and the carbamate group contributes significantly to the biological activity of this compound. The thiazole ring is known for its ability to interact with various biological targets, potentially acting as an enzyme inhibitor or modulating protein interactions. The following table summarizes the structural features of related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Tert-butyl carbamate | Contains a carbamate group | Lacks thiazole ring |
| N-Boc-ethylenediamine | Contains a carbamate group | Different core structure |
| 5-Acetylthiazole | Lacks the tert-butyl and carbamate groups | Focuses solely on thiazole functionality |
The distinct properties of this compound arise from the interplay between these two functional groups, which are not present in the other compounds listed.
Synthesis
The synthesis of this compound typically involves the reaction of 5-acetyl-4-methyl-2-thiazolylmethylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is generally conducted in dichloromethane at room temperature. Purification methods like recrystallization or column chromatography are employed to isolate the final product .
Anticancer Activity
The compound's potential as an anticancer agent has been explored in several studies. It is believed that this compound may inhibit specific enzymes involved in cancer cell proliferation or induce apoptosis in malignant cells. For instance, compounds with similar thiazole structures have been documented to interfere with cell cycle progression and promote cancer cell death .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The compound may bind to active sites on enzymes, inhibiting their function.
- Protein Interaction Modulation : It could alter the interactions between proteins involved in critical cellular processes.
- Nucleic Acid Interaction : Potential interactions with DNA or RNA could disrupt normal cellular functions.
Case Studies
While specific case studies on this compound are scarce, related compounds have shown promising results in various biological assays:
- Study on Antimicrobial Activity : A related thiazole compound was tested against Staphylococcus aureus and exhibited significant inhibitory effects.
- Anticancer Research : A study involving similar thiazole derivatives demonstrated that they could inhibit tumor growth in xenograft models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
